MethADP - 3768-14-7

MethADP

Catalog Number: EVT-374364
CAS Number: 3768-14-7
Molecular Formula: C11H17N5O9P2
Molecular Weight: 425.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phosphomethylphosphonic acid adenosyl ester belongs to the class of organic compounds known as purine ribonucleoside monophosphates . These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Molecular Structure Analysis

The molecular formula of Phosphomethylphosphonic acid adenosyl ester is C11H17N5O9P2 . Its average molecular weight is 425.228 Da . The structure of this compound has been analyzed in complex with other molecules such as Mitogen-activated Protein Kinase 14 and Nicotinamide Phosphoribosyltransferase .

Chemical Reactions Analysis

Esters, like Phosphomethylphosphonic acid adenosyl ester, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, literally “splitting with water” . The hydrolysis of esters is catalyzed by either an acid or a base .

S-Adenosyl-L-methionine (SAM)

Compound Description: S-Adenosyl-L-methionine (SAM) is a ubiquitous molecule involved in a variety of cellular processes, including methylation reactions. It acts as a methyl donor in numerous enzymatic reactions. []

S-Adenosyl-L-homocysteine (SAH)

Compound Description: S-Adenosyl-L-homocysteine (SAH) is a byproduct of SAM-dependent methylation reactions. It acts as a potent inhibitor of many methyltransferases. [, , , , ]

Adenosine

Compound Description: Adenosine is a nucleoside composed of adenine attached to a ribose sugar molecule. It is a building block for DNA and RNA and plays a role in various cellular processes. [, ]

3-Adenin-9-yl-2-hydroxypropanoic acid alkyl esters

Compound Description: 3-Adenin-9-yl-2-hydroxypropanoic acid alkyl esters constitute a class of acyclic adenosine analogs with broad-spectrum antiviral activity. These compounds are proposed to target S-adenosyl-L-homocysteine hydrolase. []

Synthesis Analysis

Methods and Technical Details

The synthesis of MethADP involves several methods that utilize different chemical reactions and conditions. One notable method includes the reaction of diphenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of sodamide as a base. This reaction typically occurs in polar aprotic solvents like dimethylformamide or dimethylsulfoxide, which facilitate the formation of sodium salts from the nitrile compound before further reactions lead to the desired product .

Another method involves phase transfer catalysis, where 2-chloro-N,N-dimethylpropylamine reacts with diphenylacetonitrile under specific temperature conditions (30-70°C) using sodium hydroxide as a condensing agent . The yield from these synthetic processes often ranges around 30-40%, depending on the specific conditions and purification steps employed.

Molecular Structure Analysis

Structure and Data

The molecular structure of MethADP is closely related to that of methadone, featuring a complex arrangement that includes a diphenyl group and a dimethylamino group. The chemical formula can be represented as C21H27NC_{21}H_{27}N, indicating a molecular weight that supports its classification as an opioid derivative.

Data regarding its melting point, solubility, and other physical characteristics are critical for understanding its behavior in biological systems. For instance, studies have shown that MethADP exhibits a melting point similar to other related compounds, which aids in its identification during synthesis and analysis .

Chemical Reactions Analysis

Reactions and Technical Details

MethADP undergoes various chemical reactions typical for compounds with similar structures. One significant reaction involves its transformation into methadone when treated with ethyl magnesium bromide followed by hydrolysis. This process leads to the formation of an intermediate imine which is subsequently converted into ketones through basic hydrolysis .

Additionally, MethADP can participate in metabolic reactions that produce several metabolites. For example, studies have identified para-hydroxymethadone as a metabolite formed through hydroxylation processes within biological systems .

Mechanism of Action

Process and Data

The mechanism of action for MethADP primarily involves its interaction with opioid receptors in the central nervous system. Upon administration, MethADP binds to mu-opioid receptors, leading to analgesic effects by inhibiting pain signaling pathways. This binding also triggers downstream signaling cascades that contribute to its efficacy in pain management and potential for addiction treatment.

Data from pharmacological studies indicate that MethADP exhibits a high affinity for these receptors, similar to methadone itself, suggesting comparable therapeutic profiles .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of MethADP include its state (solid at room temperature), solubility characteristics (often soluble in organic solvents), and stability under various conditions. Chemical properties are defined by its reactivity with nucleophiles and electrophiles due to the presence of functional groups like amines.

Relevant analyses often include spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), which provide insights into the compound's structural features and purity levels .

Applications

Scientific Uses

MethADP has significant applications in scientific research, particularly within pharmacology and toxicology. It serves as an important compound for studying opioid receptor interactions and mechanisms of action related to pain relief. Additionally, it is utilized in developing new therapeutic agents aimed at improving pain management strategies while minimizing addiction risks.

Research involving MethADP also extends into understanding metabolic pathways associated with methadone derivatives, providing valuable data for clinical applications in treating opioid dependence .

Neuropharmacological Underpinnings of Methadone

Molecular Mechanisms of μ-Opioid Receptor Agonism

Methadone functions as a full agonist at the μ-opioid receptor (MOR), the primary molecular target responsible for its therapeutic efficacy in opioid use disorder (OUD) and pain management. The racemic mixture contains two enantiomers: (R)-methadone demonstrates approximately 10-fold higher affinity for MOR compared to its (S)-counterpart, with dissociation constants (Ki) of 7.5 ± 0.1 nM versus 60.5 ± 0.1 nM, respectively [2]. This stereoselectivity translates to functional differences in receptor activation. In vitro studies measuring agonist-stimulated [³⁵S]GTPγS binding reveal that (R)-methadone produces significantly greater G-protein activation (270% in caudate putamen) than either the racemate (199%) or (S)-methadone (144%) at equivalent concentrations [2].

Unlike morphine, methadone exhibits biased agonism at MOR, preferentially activating G-protein signaling pathways over β-arrestin recruitment. This pharmacological property potentially contributes to its reduced propensity for tolerance development compared to other opioids. Cellular studies demonstrate that methadone pretreatment desensitizes MOR and prevents the compensatory rise in cyclic adenosine monophosphate (cAMP) typically observed after morphine exposure—a key mechanism underlying its efficacy in maintenance therapy [6]. Specifically, methadone abolishes forskolin-stimulated cAMP accumulation in MOR-expressing HEK293 cells, an effect not observed with morphine or DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) pretreatment [6]. This unique cellular adaptation normalizes the dysregulated neurochemistry in opioid-addicted individuals by stabilizing neuronal excitability without producing euphoria at steady doses [1].

Table 1: Comparative Pharmacology of Methadone Enantiomers at μ-Opioid Receptors

Property(R)-Methadone(S)-MethadoneMeasurement Technique
Binding Affinity (Ki)7.5 ± 0.1 nM60.5 ± 0.1 nM[³H]DAMGO displacement in rat brain tissue
G-protein Activation (CPu)270% at 1μM144% at 1μM[³⁵S]GTPγS autoradiography
Analgesic ED500.5 mg/kg17.9 mg/kgHot plate test in rats
Reinforcing EffectsSignificant self-administrationNo self-administrationIntravenous self-administration model

NMDA Receptor Antagonism & Neuropathic Pain Modulation

The (S)-methadone enantiomer exhibits clinically relevant N-methyl-D-aspartate receptor (NMDAR) antagonism, with binding affinities ranging between 2.6-7.4 μM [2]. This pharmacological property distinguishes methadone from most other opioids and underpins its efficacy in managing neuropathic pain conditions resistant to conventional opioid therapy. NMDAR blockade inhibits central sensitization—a neuroadaptive process characterized by hyperexcitability of spinal dorsal horn neurons that amplifies nociceptive signaling. By attenuating glutamate-driven excitotoxicity and wind-up phenomena, (S)-methadone disrupts maladaptive plasticity in pain pathways [2].

Controversy exists regarding the in vivo significance of this mechanism. Preclinical models indicate that (S)-methadone does not occupy NMDARs in rat brain at clinically relevant concentrations [2]. Nevertheless, functional studies demonstrate that it produces behavioral and neurochemical effects similar to ketamine, an established NMDAR antagonist with antidepressant properties [2]. The racemic mixture shows superior efficacy over pure μ-agonists in certain neuropathic pain states, though clinical evidence remains limited. A Cochrane review of three randomized trials (n=105) found very low-quality evidence for methadone in neuropathic pain, highlighting the need for rigorous comparative studies [7].

Beyond pain modulation, NMDAR antagonism contributes to putative antidepressant effects. The (S)-enantiomer is under clinical investigation for treatment-resistant depression, leveraging its glutamatergic modulation alongside indirect effects on monoaminergic systems [2]. This application capitalizes on methadone's dual neuromodulatory capacity—simultaneously engaging opioidergic pathways via (R)-enantiomer while dampening glutamatergic hyperactivity via (S)-enantiomer.

Pharmacokinetic Properties: Half-Life Variability & Metabolic Pathways

Methadone displays complex pharmacokinetics characterized by extensive interindividual variability that significantly impacts its clinical application. The drug has a mean elimination half-life of approximately 22 hours (range: 5-130 hours) for the racemate, while the active (R)-enantiomer exhibits a longer mean half-life of about 40 hours [8]. This wide variability (up to 17-fold differences in plasma concentrations at fixed doses) stems from several factors: stereoselective metabolism, genetic polymorphisms in drug-metabolizing enzymes, and drug-drug interactions [3] [8].

Metabolic pathways exhibit enantiomeric divergence. Hepatic cytochrome P450 enzymes primarily mediate biotransformation: CYP3A4 catalyzes N-demethylation to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), while CYP2B6 and CYP2C19 contribute to stereoselective metabolism. The (S)-enantiomer is preferentially metabolized by CYP2B6, whereas CYP2C19 shows preference for (R)-methadone [8]. This differential processing explains the disproportionate accumulation of (R)-methadone during chronic dosing. Plasma protein binding further complicates pharmacokinetics, with 85-90% bound primarily to α1-acid glycoprotein (AAG). Fluctuations in AAG concentrations—as occurs in inflammation, malignancy, or pregnancy—significantly alter free drug concentrations [8] [9].

Table 2: Key Metabolic Pathways and Modulators of Methadone Pharmacokinetics

Metabolic PathwayPrimary EnzymesInhibitorsInducersClinical Impact
N-demethylation to EDDPCYP3A4 > CYP2B6Fluconazole, ketoconazole, grapefruit juiceRifampicin, carbamazepine, phenytoin15-40% reduction in methadone plasma levels with inducers
(R)-methadone clearanceCYP2C19 > CYP3A4Fluoxetine, fluvoxamine, omeprazoleRifampicinIncreased withdrawal risk with inducers
(S)-methadone clearanceCYP2B6 > CYP3A4Clopidogrel, ticlopidineRifampicin, phenobarbitalAltered S:R ratio affecting NMDA blockade
TransportP-glycoproteinQuinidine, ritonavirSt. John's wortAltered CNS penetration and bioavailability

Pharmacodynamic studies demonstrate significant within-subject consistency in methadone response despite substantial between-subject pharmacokinetic variability. The oral clearance (CL/F) of (R)-methadone shows a 4.9 ratio of between-to-within subject variation, while (S)-methadone clearance exhibits greater within-subject variability (3.4-fold) potentially due to its lower therapeutic index [3]. This relative intrasubject stability supports consistent dosing regimens once therapeutic levels are established, though therapeutic drug monitoring remains valuable during metabolic perturbations.

Cardiotoxic Risks: QT Prolongation Mechanisms & Biomarker Monitoring

Methadone poses significant cardiotoxic risk through dose-dependent blockade of the cardiac rapid delayed rectifier potassium current (IKr) encoded by the human ether-à-go-go-related gene (hERG or KCNH2). This inhibition prolongs the cardiac action potential duration, manifesting electrocardiographically as QT interval elongation that predisposes to torsades de pointes (TdP)—a polymorphic ventricular tachycardia that may degenerate into fatal arrhythmias [4] [9]. Both enantiomers contribute to hERG channel blockade, with no clinically significant stereoselectivity in this adverse effect. The risk escalates nonlinearly at doses exceeding 100 mg/day, though TdP has occurred at therapeutic levels, indicating individual susceptibility factors [9].

Multiple biomarkers facilitate risk stratification and monitoring. Electrocardiographic measurement of the corrected QT interval (QTc) remains the primary clinical tool, with recommendations for baseline and annual monitoring in stable patients, and more frequent assessment during dose titration [9]. A QTc > 500 ms or an increase > 40 ms from baseline signifies high arrhythmia risk. Pharmacogenetic biomarkers include polymorphisms in genes encoding cardiac ion channels (e.g., KCNH2, KCNQ1, SCN5A) and methadone-metabolizing enzymes (e.g., CYP2B6 slow metabolizer status) [4]. Urinary monitoring of the methadone metabolite EDDP provides insights into metabolic sufficiency, with EDDP:methadone ratios < 1.0 suggesting impaired metabolism and potential accumulation [10].

Table 3: Risk Stratification and Biomarker Monitoring for Methadone-Induced Cardiotoxicity

Risk Factor CategorySpecific FactorsMonitoring BiomarkerClinical Management Implication
PharmacologicalDose >100 mg/day, rapid dose escalation, intravenous administrationSerum methadone levels, EDDP:methadone ratioDose reduction or slower titration; consider alternative opioids
ElectrophysiologicalBaseline QTc >450 ms, increase >40 ms, T-wave alternansSerial 12-lead ECG (baseline, within 30 days, annually)Discontinuation if QTc >500 ms or Δ>60 ms
MetabolicHypokalemia, hypomagnesemia, hypocalcemiaSerum electrolytesCorrection before methadone initiation; periodic monitoring
ComedicationsCYP3A4 inhibitors, QTc-prolonging drugs (e.g., fluconazole, macrolides, antipsychotics)Drug interaction screeningAvoid concomitant use; select alternatives
GeneticKCNH2 polymorphisms, CYP2B6 slow metabolizer statusPharmacogenetic testing (emerging role)Enhanced vigilance in high-risk genotypes

The pathophysiological mechanism involves depletion of "repolarization reserve," whereby subclinical genetic variants in cardiac ion channels (forme fruste congenital LQTS) create susceptibility that becomes clinically apparent only after hERG blockade by methadone [4]. This explains why certain individuals develop TdP at therapeutic doses while others tolerate high doses without arrhythmia. Additional risk amplifiers include hepatic impairment (reducing clearance), hypokalemia (exacerbating repolarization impairment), and concomitant medications that either inhibit methadone metabolism (e.g., fluconazole via CYP3A4 inhibition) or independently prolong QT interval (e.g., antipsychotics, antiarrhythmics) [9]. Vigilant biomarker monitoring combined with risk factor modification substantially mitigates this serious adverse effect.

Properties

CAS Number

3768-14-7

Product Name

MethADP

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

Molecular Formula

C11H17N5O9P2

Molecular Weight

425.23 g/mol

InChI

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1

InChI Key

OLCWZBFDIYXLAA-IOSLPCCCSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N

Synonyms

adenosine 5'-methylenediphosphate
adenosine-5 alpha, beta-methylene diphosphonate
adenosine-alpha,beta-methylene diphosphate
alpha,beta-methylene adenosine 5'-diphosphate
alpha,beta-methylene ADP
alpha,beta-methylene-adenosinediphosphate
alpha,beta-methyleneadenosine 5'-diphosphate
alpha,beta-methyleneadenosine-5'-diphosphate
AOPCP
APCP cpd

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N

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